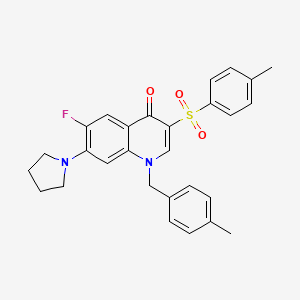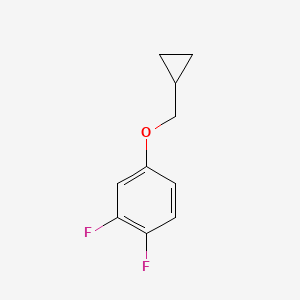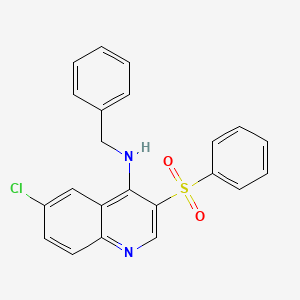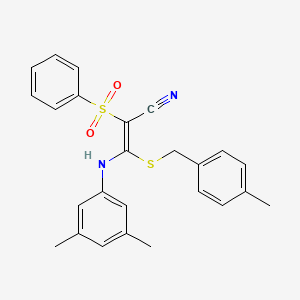![molecular formula C9H10F3NO B2537923 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248182-85-4](/img/structure/B2537923.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has been widely used in scientific research. TFMP is a chiral compound that has a hydroxyl group and a pyridine ring as its functional groups. This compound has shown promising results in various research fields due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This compound has also been found to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, this compound has been found to have antioxidant and anti-inflammatory properties. This compound has also been found to modulate the activity of ion channels such as voltage-gated potassium channels and calcium channels.
Advantages and Limitations for Lab Experiments
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages for lab experiments. It is a highly potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for studying cholinergic neurotransmission. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. This compound is also relatively expensive compared to other inhibitors of acetylcholinesterase.
Future Directions
There are several future directions for research on (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol. One area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of this compound's effects on ion channels and other neurotransmitter systems. This compound's antioxidant and anti-inflammatory properties also make it a promising compound for the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research fields. Its unique chemical properties make it a valuable tool for studying cholinergic neurotransmission and other physiological processes. Further research is needed to fully understand the potential of this compound in the development of drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves the reaction of 2,4-difluoropyridine with (S)-propane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is generally high, and the purity can be further improved by recrystallization.
Scientific Research Applications
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been used in various scientific research fields such as medicinal chemistry, neuroscience, and biochemistry. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property has been utilized in the development of drugs for the treatment of Alzheimer's disease.
properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)
![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)


![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)
![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)


